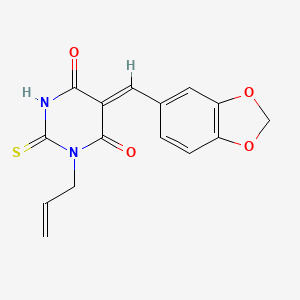![molecular formula C24H27NO B5169573 {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. Tamoxifen is a nonsteroidal compound that competes with estrogen for binding to the estrogen receptor (ER), thereby inhibiting the growth of ER-positive breast cancer cells. In addition to its anti-estrogenic effects, tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue.
作用机制
Tamoxifen exerts its anti-cancer effects by binding to the ER and blocking the binding of estrogen to the receptor. This inhibits the growth of ER-positive breast cancer cells, which are dependent on estrogen for growth and survival. Tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue, which can have both beneficial and adverse effects.
Biochemical and physiological effects:
Tamoxifen has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Tamoxifen has also been shown to have beneficial effects on bone density and lipid metabolism, as well as adverse effects on the uterus, including an increased risk of endometrial cancer.
实验室实验的优点和局限性
Tamoxifen is widely used in laboratory experiments to study the role of estrogen signaling in various physiological processes, such as development, reproduction, and cancer. Tamoxifen is also used in genetic engineering to induce conditional gene expression, allowing for temporal and tissue-specific control of gene expression. However, {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol has some limitations, including its variable pharmacokinetics and potential for off-target effects.
未来方向
There are a number of future directions for research on {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, including the development of more potent and selective SERMs with fewer adverse effects, the identification of biomarkers to predict response to {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, and the investigation of novel therapeutic combinations with {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol to improve treatment outcomes. Additionally, further research is needed to better understand the mechanisms of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol resistance and to develop strategies to overcome resistance in breast cancer patients.
合成方法
Tamoxifen was first synthesized by Dora Richardson in 1962 at the Michigan Cancer Foundation (now known as the Karmanos Cancer Institute). The synthesis of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol involves a series of chemical reactions, including the condensation of 4-hydroxybenzophenone with N,N-diethyl-p-toluidine, followed by reduction of the resulting imine with sodium borohydride to yield {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol.
科学研究应用
Tamoxifen has been extensively studied for its anti-cancer properties, particularly in breast cancer. Tamoxifen is used as adjuvant therapy in women with early-stage breast cancer to reduce the risk of recurrence and improve overall survival. Tamoxifen is also used in the treatment of metastatic breast cancer and as a chemopreventive agent in women at high risk of developing breast cancer.
属性
IUPAC Name |
[2-(diethylaminomethyl)phenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-3-25(4-2)19-20-13-11-12-18-23(20)24(26,21-14-7-5-8-15-21)22-16-9-6-10-17-22/h5-18,26H,3-4,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVPVQPZYDBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)


![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)


![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)